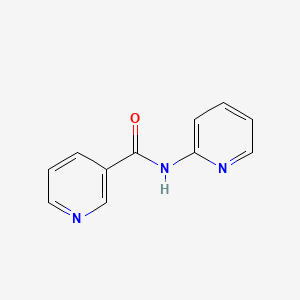

Nicotinamide, N-(2-pyridyl)-

Overview

Description

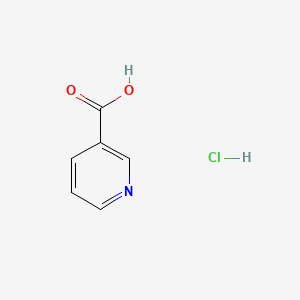

Nicotinamide, N-(2-pyridyl)-, also known as N-Methyl-N-(2-pyridyl)formamide or Meyers’ Reagent, is a chemical compound with the empirical formula C7H8N2O . It is an amide derivative of nicotinic acid and is found in meat, fish, nuts, and some vegetables . It is used in the synthesis of 3-formyl-2-(4-methoxybenzyl)pyrazol-1-oxide .

Molecular Structure Analysis

Nicotinamide, N-(2-pyridyl)- contains a total of 25 bonds; 16 non-H bonds, 13 multiple bonds, 2 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 secondary amide (aromatic), and 2 Pyridines .

Physical And Chemical Properties Analysis

The physical and chemical properties of Nicotinamide, N-(2-pyridyl)- include a refractive index of n20/D 1.566 (lit.), boiling point of 71-72 °C/0.05 mmHg (lit.), and a density of 1.137 g/mL at 25 °C (lit.) . The compound also exhibits hydrogen bonding interactions .

Scientific Research Applications

Cosmeceutical Applications in Skincare Products

- Summary of Application: Niacinamide has become a key functional ingredient in diverse skincare products and cosmetics . It plays a pivotal role in NAD+ synthesis, contributing to redox reactions and energy production in cutaneous cells . It also influences human DNA repair and cellular stress responses .

- Methods of Application: Niacinamide is applied topically in various skincare products . The exact concentration and formulation depend on the specific product and its intended use.

- Results or Outcomes: Niacinamide has been shown to significantly reduce cutaneous oxidative stress, inflammation, and pigmentation . It may partially prevent and/or reverse several biophysical changes associated with skin aging .

Corrosion Inhibitor for Mild Steel

- Summary of Application: Mannich base derivatives of nicotinamide, namely N-(morpholino(phenyl)methyl)nicotinamide (NMB) and N-(phenyl(piperidin-1-yl)methyl) nicotinamide (NPB), were studied as corrosion inhibitors for mild steel .

- Methods of Application: The application involves the use of gravimetric and electrochemical experiments . The exact procedures and parameters would depend on the specific experimental setup.

- Results or Outcomes: The results of this application are not specified in the source .

Stimuli-Responsive Supramolecular Gels

- Summary of Application: Mono-/bis-pyridyl-N-oxide compounds of N-(4-pyridyl)nicotinamide (L1 – L3) have been synthesized and characterized for their gelation properties . These compounds are used in the creation of stimuli-responsive supramolecular gels .

- Methods of Application: The gelation properties of these N-oxide compounds were compared with the reported isomeric counterpart mono-/bis-pyridyl-N-oxide compounds of N-(4-pyridyl)isonicotinamide . The stimuli-responsive behavior of the gels in water and aqueous mixtures was studied in the presence of various salts .

- Results or Outcomes: Hydrogels obtained with L1 and L3 were thermally and mechanically more stable than the corresponding isomeric counterparts . The relative position of N-oxide moieties is crucial for the effective interaction of the gelator with salts/ions resulting in low molecular weight gels with tunable properties .

Corrosion Inhibitor for Mild Steel in Hydrochloric Acid

- Summary of Application: Mannich base derivatives of nicotinamide, namely N-(morpholino(phenyl)methyl)nicotinamide (NMB) and N-(phenyl(piperidin-1-yl)methyl) nicotinamide (NPB), were synthesized, characterized and studied as corrosion inhibitors for mild steel (MS) in 1.0 M hydrochloric acid .

- Methods of Application: The application involves the use of gravimetric and electrochemical experiments . The exact procedures and parameters would depend on the specific experimental setup.

- Results or Outcomes: The results of this application are not specified in the source .

Antimicrobial Activity in Skincare Products

- Summary of Application: Niacinamide has been found to have antimicrobial activity, which is mainly attributed to the stimulation of both neutrophil action .

- Methods of Application: Niacinamide is applied topically in various skincare products . The exact concentration and formulation depend on the specific product and its intended use.

- Results or Outcomes: Niacinamide was found to be more efficacious in oily skin types than in non-oily skin, with concentrations ranging from 2% to 4% in topical applications .

Anion/Cation-Responsive Gels and Metallogels

- Summary of Application: Mono-/bis-pyridyl-N-oxide compounds of N-(4-pyridyl)nicotinamide (L1 – L3) have been synthesized and characterized for their gelation properties . These compounds are used in the creation of anion/cation-responsive gels and metallogels .

- Methods of Application: The stimuli-responsive behavior of the gels in water and aqueous mixtures was studied in the presence of various salts . The mechanical properties were evaluated by rheological experiments .

- Results or Outcomes: The relative position of N-oxide moieties is crucial for the effective interaction of the gelator with salts/ions resulting in low molecular weight gels with tunable properties . Cadmium chloride formed a supergelator at a very low concentration (0.7 wt% of L3), and robust hydrogels were obtained at higher concentrations of L3 .

Safety And Hazards

properties

IUPAC Name |

N-pyridin-2-ylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O/c15-11(9-4-3-6-12-8-9)14-10-5-1-2-7-13-10/h1-8H,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZNPXKRALPFXPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC(=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60157125 | |

| Record name | Nicotinamide, N-(2-pyridyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60157125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nicotinamide, N-(2-pyridyl)- | |

CAS RN |

13160-07-1 | |

| Record name | N-2-Pyridinyl-3-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13160-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nicotinamide, N-(2-pyridyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013160071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nicotinamide, N-(2-pyridyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60157125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

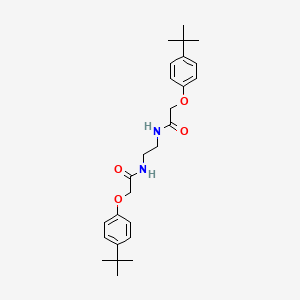

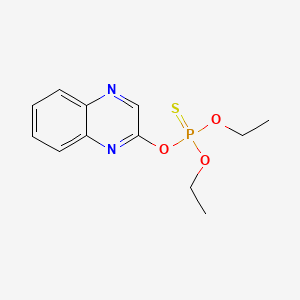

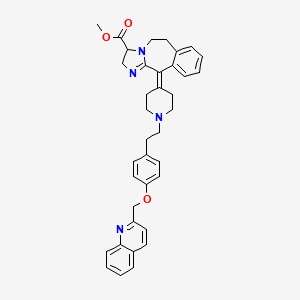

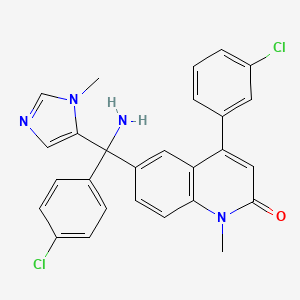

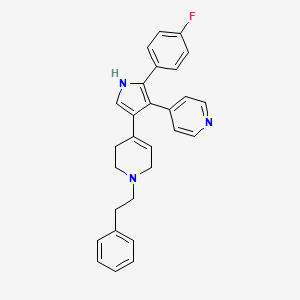

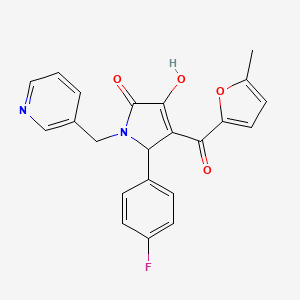

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

-2,3-dihydroxypropyl]oxy}phenyl)methanone](/img/structure/B1678687.png)

![6-(2,4-Difluorophenoxy)-8-methyl-2-(tetrahydro-2h-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8h)-one](/img/structure/B1678696.png)